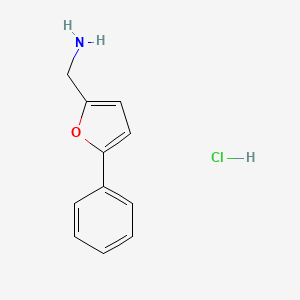

(5-Phenylfuran-2-yl)methanamine hydrochloride

Description

Introduction to Research Context

Historical Development and Discovery

The exploration of 5-phenylfuran derivatives began in the late 20th century, driven by interest in heterocyclic compounds with bioactive potential. The foundational work on 5-phenylfuran-2-carboxylates in the 1990s, such as the neuroprotective agents described in European Patent EP0404233A2, highlighted the therapeutic relevance of this scaffold. The specific synthesis of (5-phenylfuran-2-yl)methanamine emerged later, with optimized routes reported in a 2019 study that utilized Suzuki cross-coupling between iodobenzenes and (5-formylfuran-2-yl)boronic acid to generate key intermediates. The hydrochloride salt form, developed to enhance solubility and stability, became a focal point for medicinal chemistry applications due to its improved pharmacokinetic properties.

Position within Heterocyclic Chemistry Research

Furan-containing compounds occupy a critical niche in heterocyclic chemistry due to their aromaticity, planar structure, and ability to participate in π-π stacking interactions. The 5-phenylfuran core in this compound introduces steric and electronic effects that modulate reactivity:

- The phenyl group at the 5-position enhances lipophilicity, facilitating membrane permeability.

- The methanamine group at the 2-position provides a primary amine for salt formation (e.g., hydrochloride) and further functionalization, such as urea or amide linkages.

- Comparative studies with related structures, such as ((2R,5R)-5-phenyltetrahydrofuran-2-yl)methanamine and (2-methyl-5-phenylfuran-3-yl)methanamine, reveal that substituent positioning dramatically influences biological activity and synthetic accessibility.

Significance in Medicinal Chemistry

The compound’s scaffold has been leveraged to target multiple disease pathways:

- Neuroprotection : Early patents demonstrated that 5-phenylfuran esters and amides mitigate neuronal degeneration in stroke models, likely via NMDA receptor modulation.

- Antimicrobial Activity : Analogues with urea or carboxylic acid substituents exhibit potent inhibition against bacterial pathogens, attributed to interference with cell wall synthesis.

- Anticancer Potential : Furan-conjugated derivatives show cytotoxicity against human cervical cancer (HeLa) cells, with structure-activity relationships (SAR) indicating that electron-withdrawing groups enhance efficacy.

Table 1: Pharmacological Activities of Selected Furan Derivatives

Current Research Landscape

Recent studies focus on rational drug design and green synthesis :

- Synthetic Innovations : A 2019 protocol achieved an 86% yield for intermediates using Pd-catalyzed cross-coupling, followed by reductive amination to produce the hydrochloride salt. Microwave-assisted and flow-chemistry approaches are now being explored to reduce reaction times.

- Biological Screening : Over 30 derivatives have been evaluated in vitro, with lead compounds advancing to preclinical models for neurodegenerative diseases.

- Computational Modeling : Molecular docking studies predict strong binding affinity for kinase targets, guiding the design of next-generation analogues.

Properties

IUPAC Name |

(5-phenylfuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-7H,8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYBBXUKRBICOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859239-22-8 | |

| Record name | (5-phenylfuran-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylfuran-2-yl)methanamine hydrochloride typically involves the reaction of commercially available amines with furan derivatives. One common method includes the reductive amination of 5-phenylfuran-2-carbaldehyde with an appropriate amine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods: Industrial production of (5-Phenylfuran-2-yl)methanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (5-Phenylfuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: N-alkyl or N-acyl derivatives of (5-Phenylfuran-2-yl)methanamine hydrochloride.

Scientific Research Applications

(5-Phenylfuran-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Phenylfuran-2-yl)methanamine hydrochloride, particularly its derivatives, involves inhibition of specific enzymes. For example, it has been identified as a potent inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in deacetylation and defatty-acylation of proteins . The compound binds to the active site of SIRT2, preventing its interaction with substrates and thereby modulating various cellular processes.

Comparison with Similar Compounds

Key Research Findings

SAR Insights :

- Pyridine incorporation at the phenyl ring (compound 25 ) boosts SIRT2 inhibition by 8-fold compared to AGK2 .

- Urea or amide linkers (e.g., compounds 17 , 39 ) reduce activity, emphasizing the need for compact, hydrophobic substituents .

Physicochemical Advantages: Compound 25’s balanced cLogP/cLogS profile suggests improved druggability over older inhibitors like Sirtinol (cLogP = 3.02) .

Molecular Docking : 25 occupies SIRT2’s hydrophobic pocket, forming hydrogen bonds with Glu295 and Phe96, rationalizing its potency .

Biological Activity

(5-Phenylfuran-2-yl)methanamine hydrochloride, with the molecular formula CHClNO and a molecular weight of 209.67 g/mol, is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound functions primarily as an inhibitor of human Sirtuin 2 (SIRT2), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. This article explores the biological activity of (5-Phenylfuran-2-yl)methanamine hydrochloride, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The primary target of (5-Phenylfuran-2-yl)methanamine hydrochloride is SIRT2 , which plays a crucial role in cellular processes by regulating protein deacetylation.

Mode of Action

- Inhibition of SIRT2 : The compound inhibits SIRT2 activity, leading to altered deacetylation of various protein substrates, including histones H3 and H4. This inhibition can affect gene expression and cellular signaling pathways involved in cancer progression and neurodegeneration .

Structure-Activity Relationship (SAR)

Research has identified several derivatives of (5-Phenylfuran-2-yl)methanamine that exhibit varying degrees of inhibitory activity against SIRT2.

Key Findings from SAR Studies

- Potency : One derivative showed an IC value of 2.47 μM, significantly more potent than the reference compound AGK2, which has an IC value of 17.75 μM .

- Water Solubility : Compounds with lower cLogP values demonstrated better water solubility, which is advantageous for pharmacokinetics .

- Binding Affinity : Molecular docking studies indicated that certain modifications improved binding affinity to the hydrophobic pocket of SIRT2, enhancing inhibitory potency .

Biological Activity

The biological activities of (5-Phenylfuran-2-yl)methanamine hydrochloride extend beyond SIRT2 inhibition.

Anticancer Activity

Studies have shown that this compound and its derivatives can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : HeLa (cervical adenocarcinoma) and A549 (lung carcinoma).

- Results : Significant inhibition was observed at various concentrations, indicating potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

- Effectiveness Against MRSA : Preliminary studies suggest activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating antibiotic-resistant infections .

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activities of (5-Phenylfuran-2-yl)methanamine hydrochloride relative to structurally similar compounds:

| Compound Name | Target Enzyme | IC Value | Water Solubility | Biological Activity |

|---|---|---|---|---|

| (5-Phenylfuran-2-yl)methanamine hydrochloride | SIRT2 | 2.47 μM | Moderate | Anticancer, Antimicrobial |

| AGK2 | SIRT2 | 17.75 μM | Low | Anticancer |

| (5-Phenylfuran-2-yl)methanol | N/A | N/A | High | Limited biological activity |

Case Studies

-

Case Study on Cancer Cell Lines : In a study evaluating the effects on HeLa and A549 cells, treatment with derivatives led to a dose-dependent decrease in cell viability, suggesting effective anticancer properties.

- Methodology : Cells were treated with varying concentrations (1 μM to 100 μM) for 48 hours.

- Results : The most potent derivative resulted in over 70% inhibition at 100 μM.

-

Case Study on Antimicrobial Efficacy : The compound was tested against MRSA strains using standard disc diffusion methods.

- Results : Zones of inhibition were measured, showing significant antibacterial activity compared to control groups.

Q & A

Q. What are the common synthetic routes for (5-Phenylfuran-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves reductive amination of 5-phenylfuran-2-carbaldehyde using ammonia or a primary amine source, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:

- Catalysts : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for aldehyde reduction .

- Solvents : Ethanol or methanol under reflux conditions to enhance reaction efficiency .

- Temperature : Controlled heating (60–80°C) to minimize side reactions like furan ring decomposition .

Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of the aldehyde to amine .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of (5-Phenylfuran-2-yl)methanamine hydrochloride?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the furan ring, phenyl group, and amine proton environments. Aromatic protons appear at δ 6.5–7.5 ppm, while the methylamine group resonates near δ 3.0–3.5 ppm .

- X-ray Crystallography : Provides definitive bond-length and angle data, confirming stereochemistry and salt formation (e.g., Cl⁻ counterion positioning) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks) .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous versus organic solvents?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability tests show:

- Aqueous Solutions : Stable at pH 4–6; degradation occurs above pH 7 due to free base precipitation .

- Organic Solvents : Soluble in DMSO or methanol, but hygroscopicity necessitates anhydrous storage .

Comparative studies with the free base form reveal a 3–5× solubility increase in water for the hydrochloride salt .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomers of (5-Phenylfuran-2-yl)methanamine hydrochloride, and how does stereochemistry impact its biological activity?

- Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) or enzymatic kinetic resolution with lipases .

- Catalytic Asymmetric Synthesis : Palladium-catalyzed 1,4-additions with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess .

Stereochemistry significantly affects receptor binding; for example, the (R)-enantiomer may exhibit higher affinity for serotonin receptors, as observed in analogous phenylalkylamine derivatives .

Q. How can researchers mitigate conflicting data regarding the compound’s reactivity in nucleophilic substitution reactions under varying pH conditions?

- pH-Dependent Reactivity : At low pH (≤3), the protonated amine reduces nucleophilicity, favoring electrophilic aromatic substitution. At neutral pH, the free base participates in SN2 reactions .

- Controlled Experiments : Use buffered conditions (e.g., phosphate buffers) and kinetic profiling to isolate pH-specific reaction pathways .

Conflicting data often arise from incomplete protonation state characterization; quantify pKa values (e.g., ~8.5 for the amine) via potentiometric titration .

Q. What computational modeling approaches are validated for predicting the binding affinity of (5-Phenylfuran-2-yl)methanamine hydrochloride with neuronal receptors?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin (5-HT₂A) or dopamine receptors. Key residues (e.g., Asp155 in 5-HT₂A) form hydrogen bonds with the amine group .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability and ligand-receptor conformational changes .

Validate predictions with radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) .

Q. What experimental protocols are established for quantifying the compound’s inhibitory effects on cytochrome P450 isoforms, particularly CYP1A2?

- In Vitro Assays : Human liver microsomes incubated with the compound and CYP1A2 substrates (e.g., phenacetin). Measure metabolite formation via LC-MS/MS .

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) identify 50% inhibition thresholds. Competitive inhibition kinetics (Ki) are calculated using Cheng-Prusoff equations .

Cross-validate with fluorogenic CYP1A2 probes (e.g., ethoxyresorufin) to confirm specificity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.